molecular formula C19H21N5O2 B244409 3-(benzyloxy)-N-(2-butyl-2H-tetraazol-5-yl)benzamide

3-(benzyloxy)-N-(2-butyl-2H-tetraazol-5-yl)benzamide

Katalognummer: B244409
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: DPFBSJNHXJCELT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(benzyloxy)-N-(2-butyl-2H-tetraazol-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with a benzyloxy group and a tetrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(2-butyl-2H-tetraazol-5-yl)benzamide typically involves multiple steps. One common approach is to start with the benzamide core and introduce the benzyloxy group via an etherification reaction. The tetrazole ring can be introduced through a cyclization reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

3-(benzyloxy)-N-(2-butyl-2H-tetraazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid, while reduction of a nitro group would produce an amine.

Wissenschaftliche Forschungsanwendungen

3-(benzyloxy)-N-(2-butyl-2H-tetraazol-5-yl)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3-(benzyloxy)-N-(2-butyl-2H-tetraazol-5-yl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the tetrazole ring can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(benzyloxy)-N-(2-butyl-2H-tetrazol-5-yl)aniline: Similar structure but with an aniline group instead of a benzamide.

    3-(benzyloxy)-N-(2-butyl-2H-tetrazol-5-yl)phenol: Contains a phenol group instead of a benzamide.

Uniqueness

3-(benzyloxy)-N-(2-butyl-2H-tetraazol-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a benzyloxy group and a tetrazole ring allows for versatile interactions and applications that may not be achievable with similar compounds.

Eigenschaften

Molekularformel

C19H21N5O2

Molekulargewicht

351.4 g/mol

IUPAC-Name

N-(2-butyltetrazol-5-yl)-3-phenylmethoxybenzamide

InChI

InChI=1S/C19H21N5O2/c1-2-3-12-24-22-19(21-23-24)20-18(25)16-10-7-11-17(13-16)26-14-15-8-5-4-6-9-15/h4-11,13H,2-3,12,14H2,1H3,(H,20,22,25)

InChI-Schlüssel

DPFBSJNHXJCELT-UHFFFAOYSA-N

SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3

Kanonische SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.